2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard

Stable d4-labeled analog of 2-Methylthio-2-imidazoline hydroiodide for LC-MS/MS quantitation. +4 Da mass shift eliminates matrix interference and ion suppression, ensuring precise quantitation of unlabeled 2-MTI in plasma, urine, and tissue homogenates. Essential for regulated bioanalysis (IND/NDA) and PK/PD modeling. Unlabeled 2-MTI cannot substitute for internal standard use.

Molecular Formula C4H9IN2S
Molecular Weight 248.119
CAS No. 557064-36-5
Cat. No. B562081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide
CAS557064-36-5
Synonyms3-Methylthio-4,5-dihydroimidazole-d4 Hydroiodide;  2-Methylmercapto-4,5-dihydroimidazole-d4 Hydroiodide;  2-(Methylthio)imidazolinium-d4 Iodide; 
Molecular FormulaC4H9IN2S
Molecular Weight248.119
Structural Identifiers
SMILESCSC1=NCCN1.I
InChIInChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H/i2D2,3D2;
InChIKeyPZZRSEUDGCFXIH-DAHDXRBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide (CAS 557064-36-5): A Stable Isotope-Labeled Imidazoline for LC-MS/MS Quantitation and Drug Metabolism Studies


2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide (CAS 557064-36-5) is a stable, deuterium-labeled analog of 2-Methylthio-2-imidazoline (2-MTI), a well-established reagent in medicinal chemistry . This d4-labeled hydroiodide salt is specifically designed for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling precise and accurate quantitation of the non-labeled parent compound in complex biological matrices . Its core application lies in drug metabolism, pharmacokinetic studies, and impurity profiling within pharmaceutical research and development .

The Critical Requirement for a Deuterated 2-Methylthio-2-imidazoline Internal Standard: Why Unlabeled Analogs Are Insufficient for LC-MS/MS Quantitation


Generic substitution with the non-deuterated parent compound, 2-Methylthio-2-imidazoline hydroiodide (CAS 5464-11-9), is fundamentally unsuitable for quantitative bioanalysis. The deuterated analog (d4) is chemically distinct, possessing a mass shift of +4 Da relative to the unlabeled analyte . This isotopic difference is the cornerstone of its function: it allows for identical chromatographic behavior and ionization efficiency in LC-MS/MS, while providing a unique mass-to-charge ratio (m/z) for selective detection and quantification by the mass spectrometer [1]. Without this mass shift, the internal standard's signal would co-elute and overlap with the analyte, rendering accurate quantitation impossible due to matrix effects, ion suppression, or variability in sample preparation and instrument performance [1].

Quantitative Differentiation of 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide: A Technical Evidence Guide for Procurement and Analytical Method Development


Isotopic Purity and Enrichment: Enabling Unambiguous LC-MS/MS Quantitation

The d4-labeled compound provides a +4 Da mass shift from the non-labeled parent, ensuring chromatographic co-elution with identical ionization properties while enabling selective MS/MS detection. The isotopic purity is specified as ≥95%, a critical quality parameter for reliable internal standard performance . Lower isotopic purity would lead to cross-talk between the analyte and internal standard channels, compromising quantitation accuracy [1].

Stable Isotope Labeling LC-MS/MS Quantitation Internal Standard Deuterium Enrichment

Molecular Weight Differentiation: A Core Requirement for Mass Spectrometric Discrimination

The target compound has a molecular weight of 248.12 g/mol, which is +4 Da heavier than its non-deuterated analog (2-Methylthio-2-imidazoline hydriodide, MW = 244.10 g/mol) . This mass difference is fundamental to its function as an internal standard, as it allows the mass spectrometer to differentiate the internal standard signal from that of the analyte. In comparison, a 13C-labeled analog would offer a similar but often more expensive alternative, while an unlabeled structural analog would suffer from differences in extraction recovery, chromatographic retention, and ionization efficiency, leading to unacceptable variability in quantitative assays [1].

Mass Spectrometry Molecular Weight Isotopic Labeling Bioanalysis

Retention Time Equivalence: Minimizing Matrix Effects for Robust Quantitation

Deuterated internal standards are selected precisely because they co-elute with the analyte of interest, experiencing the same matrix-induced ion suppression or enhancement. This is a fundamental advantage over non-isotopic structural analogs, which may exhibit different retention times [1]. While specific retention time data for this compound is method-dependent, the principle is that the d4-labeled compound's near-identical physicochemical properties ensure it mirrors the analyte's behavior, thereby compensating for variability in sample preparation and LC-MS/MS analysis [2]. In contrast, using a non-deuterated analog (e.g., a different imidazoline derivative like 2-BFI) would introduce significant and unpredictable error due to differential ionization and retention [1].

LC-MS/MS Matrix Effects Chromatography Internal Standard

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Defined Role in ADME Workflows

This compound is specifically marketed for pharmaceutical metabolism and impurity profiling . Its use as an internal standard directly enables the quantification of 2-Methylthio-2-imidazoline and its metabolites in biological samples from DMPK studies. Without this deuterated standard, accurate quantification of the parent compound in plasma, urine, or tissue homogenates would be severely compromised by matrix effects [1]. While the parent compound is a versatile reagent for synthesizing kinase inhibitors and other medicinal chemistry targets , the d4-labeled version is singularly purposed for analytical quantitation, making it an indispensable tool for any research program requiring precise measurement of the compound's in vivo or in vitro concentration.

Drug Metabolism Pharmacokinetics ADME Impurity Profiling

Optimized Application Scenarios for 2-Methylthio-2-imidazoline-4,5-d4, Hydroiodide: Leveraging Isotopic Differentiation in Analytical Chemistry and Drug Development


LC-MS/MS Quantitation of 2-Methylthio-2-imidazoline in Biological Matrices

The primary application of this deuterated compound is as an internal standard for the quantitative analysis of 2-Methylthio-2-imidazoline in complex biological matrices such as plasma, serum, urine, or tissue homogenates. By spiking a known amount of the d4-labeled internal standard into samples prior to extraction, analysts can correct for analyte loss during sample preparation and for ion suppression or enhancement in the LC-MS/MS source [1]. The +4 Da mass shift allows for selective monitoring of unique MRM transitions for the analyte and internal standard, ensuring high accuracy and precision in pharmacokinetic studies [2].

Metabolite Identification and Impurity Profiling in Drug Discovery

In drug metabolism studies, this deuterated standard is essential for tracking the metabolic fate of 2-Methylthio-2-imidazoline-containing compounds. It enables the relative quantitation of metabolites in in vitro (e.g., hepatocyte or microsome incubations) and in vivo samples . Furthermore, it supports impurity profiling of drug substances and products, where precise quantitation of trace-level impurities is required for regulatory compliance [1][2].

Method Development and Validation for Regulated Bioanalysis

This compound is a critical reagent for developing and validating robust LC-MS/MS methods intended for regulated bioanalysis, such as those required for Investigational New Drug (IND) or New Drug Application (NDA) submissions . Its high isotopic purity (≥95%) [1] and defined molecular weight make it an ideal choice for establishing calibration curves and quality control samples, ensuring the method meets stringent acceptance criteria for accuracy, precision, and specificity [2].

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Accurate concentration-time data generated using this internal standard is fundamental for building reliable PK/PD models. These models are essential for understanding the relationship between drug exposure, target engagement, and pharmacological effect, guiding dose selection and optimizing therapeutic regimens in both preclinical and clinical development [1].

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